3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine
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Overview
Description
3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazolo-pyrimidine moiety, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine typically involves the formation of the triazolo-pyrimidine ring followed by its attachment to the benzenamine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, oxidative annulation can be used to prepare triazolo-pyrimidine derivatives in the presence of iodine and dimethyl sulfoxide (DMSO) . Another method involves the reduction of thiazolo-pyrimidines in the presence of sodium borohydride (NaBH4) and vanadium pentoxide (V2O5) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can undergo substitution reactions, particularly at the benzenamine moiety.
Common Reagents and Conditions
Oxidation: Iodine and DMSO are commonly used for oxidative annulation.
Reduction: NaBH4 and V2O5 are used for the reduction of thiazolo-pyrimidines.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative annulation can lead to the formation of triazolo-pyridine-quinoline linked diheterocycles .
Scientific Research Applications
3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar triazolo-pyrimidine scaffold.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Used in various pharmacological studies.
Uniqueness
3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine is unique due to its specific substitution pattern and its potent activity as a CDK2 inhibitor. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C12H11N5O |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
3-methyl-4-([1,2,4]triazolo[4,3-c]pyrimidin-7-yloxy)aniline |
InChI |
InChI=1S/C12H11N5O/c1-8-4-9(13)2-3-10(8)18-12-5-11-16-15-7-17(11)6-14-12/h2-7H,13H2,1H3 |
InChI Key |
NUVCGNCLGVGQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC3=NN=CN3C=N2 |
Origin of Product |
United States |
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